molecular formula C17H18ClN5O3 B10994302 2-[1-(3-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide

2-[1-(3-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide

Cat. No.: B10994302
M. Wt: 375.8 g/mol
InChI Key: UROJGFWTSHUSBV-UHFFFAOYSA-N
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Description

2-[1-(3-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[2-(1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an imidazolidinyl ring, a chlorobenzyl group, and a pyrazolyl moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[2-(1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinyl Ring: The imidazolidinyl ring can be synthesized through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the imidazolidinyl intermediate.

    Attachment of the Pyrazolyl Moiety: The pyrazolyl group is attached through a coupling reaction, often using a pyrazole derivative and a coupling agent such as EDCI or DCC.

    Final Acetylation: The final step involves acetylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[2-(1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, substituted compounds, and hydrolyzed fragments.

Scientific Research Applications

2-[1-(3-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[2-(1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[1-(3-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[2-(1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine, purine, and various pharmaceuticals.

    Pyrazole Derivatives: Compounds with the pyrazole moiety, including anti-inflammatory drugs and agrochemicals.

    Chlorobenzyl Compounds: Molecules featuring the chlorobenzyl group, used in various chemical and pharmaceutical applications.

Uniqueness

2-[1-(3-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[2-(1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C17H18ClN5O3

Molecular Weight

375.8 g/mol

IUPAC Name

2-[1-[(3-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(2-pyrazol-1-ylethyl)acetamide

InChI

InChI=1S/C17H18ClN5O3/c18-13-4-1-3-12(9-13)11-23-16(25)14(21-17(23)26)10-15(24)19-6-8-22-7-2-5-20-22/h1-5,7,9,14H,6,8,10-11H2,(H,19,24)(H,21,26)

InChI Key

UROJGFWTSHUSBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=O)C(NC2=O)CC(=O)NCCN3C=CC=N3

Origin of Product

United States

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